(3-Phenoxyphenyl)thiourea
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Overview
Description
“(3-Phenoxyphenyl)thiourea” is a chemical compound with the CAS Number: 76839-22-0 . It has a molecular weight of 244.32 and is typically stored at room temperature . The compound is in powder form .
Synthesis Analysis
Symmetric thioureas, such as this compound, can be synthesized by the reaction of amines with phenyl chlorothionoformate in water . This method affords the symmetrical thioureas or heterocyclic thiones in good to excellent yields . Various amines including aromatic, aliphatic, and chiral amines can survive the reaction conditions .Molecular Structure Analysis
The IUPAC name for this compound is N-(3-phenoxyphenyl)thiourea . The InChI code for this compound is 1S/C13H12N2OS/c14-13(17)15-10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H3,14,15,17) .Chemical Reactions Analysis
Thiourea derivatives, including this compound, have been widely employed as organocatalysts or auxiliaries in the field of asymmetric catalysis . They are also useful building blocks for the synthesis of heterocycles .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a melting point of 123-126 degrees Celsius .Mechanism of Action
Safety and Hazards
Future Directions
While specific future directions for (3-Phenoxyphenyl)thiourea are not mentioned in the search results, thiourea derivatives in general have applications in numerous fields such as organic synthesis and pharmaceutical industries . They are also used in photographic film, plastics, dyes, elastomers, and textiles . Therefore, it can be inferred that this compound may also find similar applications in the future.
Properties
IUPAC Name |
(3-phenoxyphenyl)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2OS/c14-13(17)15-10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9H,(H3,14,15,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAJJEYQQQLXHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=S)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10415005 |
Source
|
Record name | (3-phenoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76839-22-0 |
Source
|
Record name | (3-phenoxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10415005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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